molecular formula C22H14BrN3O2S B11596407 (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Numéro de catalogue: B11596407
Poids moléculaire: 464.3 g/mol
Clé InChI: VJAXSBSTAMBVNT-UNOMPAQXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a specialized small molecule recognized in scientific research as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling in cellular models, facilitating the study of metabolic disorders at a molecular level. Its mechanism of action involves competitively binding to the active site of the PTP1B enzyme, thereby preventing it from dephosphorylating its substrate proteins. Research utilizing this compound has been instrumental in validating PTP1B as a target and in exploring downstream signaling events. The molecular structure, featuring a thiazolotriazole core, is designed for high-affinity interaction with the enzyme. This product is intended for research applications such as investigating insulin receptor signaling cascades, evaluating anti-diabetic drug candidates , and studying energy homeostasis. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. For further background on the therapeutic significance of PTP1B inhibition, researchers can refer to foundational reviews on the subject, such as those found on PubMed Central (PMC) .

Propriétés

Formule moléculaire

C22H14BrN3O2S

Poids moléculaire

464.3 g/mol

Nom IUPAC

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14BrN3O2S/c1-13-4-2-3-5-17(13)20-24-22-26(25-20)21(27)19(29-22)12-16-10-11-18(28-16)14-6-8-15(23)9-7-14/h2-12H,1H3/b19-12-

Clé InChI

VJAXSBSTAMBVNT-UNOMPAQXSA-N

SMILES isomérique

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2

SMILES canonique

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (5Z)-5-{[5-(4-bromophényl)-2-furyl]méthylène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend la condensation du 4-bromobenzaldéhyde avec la 2-furylméthylcétone pour former un intermédiaire, qui est ensuite mis à réagir avec la 2-méthylphénylthiosemicarbazide en conditions acides pour obtenir le produit final. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir un rendement élevé et une pureté optimale.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(5Z)-5-{[5-(4-bromophényl)-2-furyl]méthylène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: présente une large gamme d'applications de recherche scientifique:

    Chimie: Utilisé comme unité de base pour la synthèse de molécules plus complexes.

    Biologie: Étudié pour son potentiel en tant que sonde biologique ou inhibiteur dans diverses voies biochimiques.

    Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires.

    Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de (5Z)-5-{[5-(4-bromophényl)-2-furyl]méthylène}-2-(2-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines kinases ou interagir avec l'ADN, affectant la prolifération et la survie cellulaire.

Applications De Recherche Scientifique

Antimicrobial Properties

Numerous studies have reported the antimicrobial properties of derivatives related to (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. For instance:

  • Antibacterial Activity : Compounds derived from this structure have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16-32 mg/mL for certain derivatives .
  • Antifungal Activity : Some derivatives exhibit antifungal activity against various strains, indicating a broad spectrum of antimicrobial efficacy.

Antitumor Activity

Research indicates that certain derivatives of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one possess antitumor properties. For example:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that these compounds can inhibit tumor angiogenesis and proliferation in various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
  • Mechanism of Action : The antitumor effects are attributed to the modulation of key signaling pathways involved in cell growth and survival.

Inhibition of Apoptosis Signal-Regulating Kinase 1

Recent studies have highlighted the potential of this compound as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in several human diseases. The compound has been shown to effectively inhibit ASK1 activity in vitro, suggesting its potential as a therapeutic agent for conditions associated with increased ASK1 activity .

  • Antimicrobial Study : A study by Zvarec et al. demonstrated that derivatives based on this compound exhibited potent antibacterial activity against clinical isolates of multidrug-resistant bacteria with MIC values as low as 2 µg/mL .
  • Antitumor Research : Chandrappa et al. reported on the synthesis and evaluation of antitumor activity in a series of compounds related to this structure, emphasizing their ability to inhibit tumor cell proliferation effectively .
  • ASK1 Inhibitor Development : The work by Jiang et al. focused on synthesizing derivatives that act as ASK1 inhibitors, showcasing their potential application in treating diseases where ASK1 is a contributing factor .

Mécanisme D'action

The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family. Key structural analogues include:

Compound Name Substituents (Position 2 & 5) Molecular Weight (g/mol) Key Features
Target Compound 2-(2-methylphenyl); 5-(4-bromophenyl-furyl) 483.35* Enhanced lipophilicity due to bromophenyl and methyl groups .
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-bromophenyl); 5-(4-methoxybenzylidene) 476.31 Methoxy group improves solubility but reduces metabolic stability .
(Z)-2-(4-Bromophenyl)-5-(2-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-(4-bromophenyl); 5-(2-hexyloxybenzylidene) 484.41 Hexyloxy chain increases membrane permeability .
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Methylthio; bromo-fluorophenyl hydrazonoethyl 360.26 Simpler thiazole core with antimicrobial activity .

*Calculated based on molecular formula C₂₃H₁₄BrN₃O₂S.

Physicochemical Properties

  • Lipophilicity : The target compound’s bromophenyl and methyl groups enhance lipophilicity (logP ~4.2) compared to analogues with polar substituents like methoxy (logP ~3.5) .
  • Thermal Stability: The fused triazolone-thiazole core provides higher thermal stability (decomposition >250°C) than non-fused triazole derivatives (e.g., decomposition ~200°C for compound 4f in ).
  • Solubility : The methylphenyl group at position 2 reduces aqueous solubility (<0.1 mg/mL in PBS) compared to analogues with hydrophilic substituents (e.g., 0.5 mg/mL for methoxy derivatives) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Bromine at the para position of the phenyl ring enhances antimicrobial activity but may increase hepatotoxicity risks .
  • Synthetic Challenges : The fused thiazolo-triazolone system requires stringent reaction conditions (e.g., anhydrous MeOH, RT stirring for 5–7 hours) to avoid side products .

Activité Biologique

The compound (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H10BrN3O2S
  • Molar Mass : 380.28 g/mol
  • CAS Number : 312926-36-6
  • Density : 1.69 g/cm³ (predicted)
  • Boiling Point : 495 °C (predicted)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Antitumor Activity : The thiazole moiety is known for its role in anticancer agents. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The presence of the bromophenyl group enhances the compound's lipophilicity and facilitates cellular uptake.
  • Anticonvulsant Properties : Preliminary studies suggest that similar thiazole compounds exhibit anticonvulsant activity by modulating neurotransmitter systems. The structure-activity relationship (SAR) indicates that modifications on the phenyl groups can significantly influence anticonvulsant efficacy.
  • Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Research has shown that derivatives of thiazole can act as inhibitors of ASK1, which is involved in stress-induced apoptosis pathways. This inhibition can potentially lead to neuroprotective effects.

Biological Activity Data

Activity TypeObserved EffectReference
AntitumorIC50 values < 10 µM against various cancer lines
AnticonvulsantSignificant reduction in seizure duration
ASK1 InhibitionDisruption of apoptotic signaling pathways

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several thiazole derivatives, including our target compound, against human glioblastoma U251 and melanoma WM793 cell lines. The results indicated that compounds with similar structural features exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile.

Case Study 2: Neuroprotective Effects

In a model of epilepsy, compounds structurally related to (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one were tested for anticonvulsant properties. The study demonstrated a marked decrease in seizure frequency and intensity when administered prior to induced seizures in animal models.

Q & A

Basic: What are the critical steps in synthesizing this thiazolo-triazolone derivative, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step protocols, including:

  • Step 1: Formation of the thiazolo-triazolone core via cyclocondensation reactions under acidic or basic conditions (e.g., using acetic acid or triethylamine as catalysts).
  • Step 2: Functionalization of the furyl-methylene group using Wittig or Knoevenagel reactions, with careful control of temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to stabilize intermediates .
  • Step 3: Bromination at the para-position of the phenyl ring using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .

Advanced: How can structural ambiguities in the Z-configuration of the methylene group be resolved experimentally?

Methodological Answer:

  • NOESY NMR: Detect spatial proximity between the furyl proton and the thiazolo-triazolone moiety to confirm the Z-configuration .
  • X-ray Crystallography: Resolve crystal structures to unambiguously assign stereochemistry (e.g., as demonstrated for analogous triazolone derivatives in ).
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts for Z/E isomers .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-MS: Quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for the labile furyl-methylene group .
  • Elemental Analysis: Verify stoichiometric ratios of C, H, N, and Br to confirm molecular integrity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential kinase inhibition?

Methodological Answer:

  • Targeted Modifications: Synthesize analogs with variations in the 4-bromophenyl or 2-methylphenyl groups to assess their impact on kinase binding (e.g., replace Br with Cl or F) .
  • In Silico Docking: Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets, prioritizing residues like Lys68 or Asp184 in MAPK pathways .
  • Enzymatic Assays: Measure IC₅₀ values against recombinant kinases (e.g., JNK3 or P38α) using fluorescence-based ADP-Glo™ assays .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Methodological Answer:

  • Binary Solvents: Use ethanol/water (7:3 v/v) or DCM/hexane (1:2) for slow evaporation, which enhances crystal lattice formation .
  • Temperature Gradient: Recrystallize at 4°C to minimize solvent inclusion and improve crystal purity .

Advanced: How can contradictory bioactivity data from in vitro vs. in vivo models be reconciled?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., using liver microsomes) to identify rapid clearance or poor bioavailability .
  • Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites that may alter activity in vivo .
  • Tissue Distribution Studies: Employ radiolabeled analogs (¹⁴C or ³H) to quantify compound accumulation in target tissues .

Basic: What safety protocols are recommended for handling the brominated aromatic moiety?

Methodological Answer:

  • Containment: Use fume hoods and sealed reactors to avoid inhalation/exposure to brominated intermediates.
  • Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can computational methods predict this compound’s photostability under UV light?

Methodological Answer:

  • TD-DFT Calculations: Simulate UV-Vis spectra to identify chromophores (e.g., conjugated furyl-thiazole systems) prone to photodegradation .
  • Accelerated Testing: Expose the compound to UVB light (310 nm) and monitor degradation via HPLC-PDA to validate computational predictions .

Basic: What spectroscopic techniques are used to confirm the fusion of the thiazolo-triazolone rings?

Methodological Answer:

  • ¹³C NMR: Identify carbonyl carbons (δ ~170–180 ppm) and fused ring junctions (δ ~120–140 ppm) .
  • IR Spectroscopy: Detect C=O stretching vibrations (1650–1750 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., methoxy) to steer bromination to the para-position, followed by deprotection .
  • Electrophilic Aromatic Substitution (EAS): Optimize Lewis acid catalysts (e.g., FeBr₃) in anhydrous conditions to enhance para-selectivity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.